[2-Hydroxy-3-(4-nitrophenoxy)propyl](methyl)amine
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Overview
Description
2-Hydroxy-3-(4-nitrophenoxy)propylamine is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol . It is known for its unique structure, which includes a hydroxyl group, a nitrophenoxy group, and a methylamine group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-Hydroxy-3-(4-nitrophenoxy)propylamine typically involves the reaction of 4-nitrophenol with epichlorohydrin to form 3-(4-nitrophenoxy)propan-1-ol. This intermediate is then reacted with methylamine under controlled conditions to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-Hydroxy-3-(4-nitrophenoxy)propylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-3-(4-nitrophenoxy)propylamine is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-nitrophenoxy)propylamine involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrophenoxy groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Hydroxy-3-(4-nitrophenoxy)propylamine include:
2-Hydroxy-3-(4-nitrophenoxy)propylamine: Similar structure but with an ethyl group instead of a methyl group.
2-Hydroxy-3-(4-nitrophenoxy)propylamine: Similar structure but with a propyl group instead of a methyl group.
The uniqueness of 2-Hydroxy-3-(4-nitrophenoxy)propylamine lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(methylamino)-3-(4-nitrophenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-11-6-9(13)7-16-10-4-2-8(3-5-10)12(14)15/h2-5,9,11,13H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKBHPFLIUMGNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=C(C=C1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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